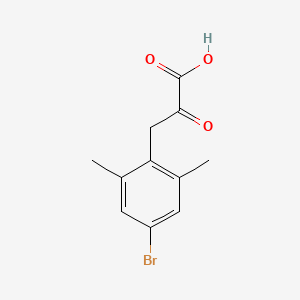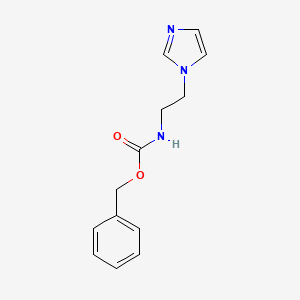![molecular formula C12H12ClN5 B13699411 3-Amino-5-[3-(1-imidazolyl)phenyl]pyrazole Hydrochloride](/img/structure/B13699411.png)
3-Amino-5-[3-(1-imidazolyl)phenyl]pyrazole Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32876571 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32876571 typically involves a series of well-defined chemical reactions. One common method includes the use of triazolo ring compounds, which are reacted under specific conditions to form the desired product . The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: For industrial-scale production, the preparation method of MFCD32876571 is designed to be simple and efficient. The process involves the crystallization of the compound in methanesulfonate form, which enhances its solubility and stability . This method is suitable for large-scale production, ensuring that the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions: MFCD32876571 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: The oxidation reactions of MFCD32876571 often involve the use of water radical cations, which facilitate the formation of quaternary ammonium cations under ambient conditions . Reduction reactions may involve the use of hydrogen or other reducing agents to alter the compound’s oxidation state. Substitution reactions typically require specific catalysts and controlled environments to ensure the desired product is formed.
Major Products Formed: The major products formed from these reactions include various derivatives of MFCD32876571, which can be tailored for specific applications. For example, the oxidation of aromatic amines using water radical cations can yield quaternary ammonium compounds, which are significant in drug development .
Scientific Research Applications
MFCD32876571 has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology, it serves as a tool for studying cellular processes and interactions. In medicine, MFCD32876571 is explored for its potential therapeutic effects, particularly in the development of new drugs. Industrially, the compound is used in the production of various materials and chemicals, owing to its stability and reactivity .
Mechanism of Action
The mechanism of action of MFCD32876571 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the context in which the compound is used. For instance, in medicinal applications, MFCD32876571 may inhibit or activate certain pathways to achieve therapeutic effects .
Comparison with Similar Compounds
Similar Compounds: Compounds similar to MFCD32876571 include other triazolo ring compounds and methanesulfonate derivatives. These compounds share structural similarities and often exhibit comparable reactivity and stability.
Uniqueness: What sets MFCD32876571 apart from its similar compounds is its unique combination of stability, solubility, and reactivity. These properties make it particularly suitable for a wide range of applications, from scientific research to industrial production .
Conclusion
MFCD32876571 is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties and wide range of applications make it a valuable subject of study and utilization. As research continues, the full potential of MFCD32876571 is likely to be further realized, contributing to advancements in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C12H12ClN5 |
|---|---|
Molecular Weight |
261.71 g/mol |
IUPAC Name |
5-(3-imidazol-1-ylphenyl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H11N5.ClH/c13-12-7-11(15-16-12)9-2-1-3-10(6-9)17-5-4-14-8-17;/h1-8H,(H3,13,15,16);1H |
InChI Key |
QWPAIODZNKEEBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CN=C2)C3=CC(=NN3)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Cbz-6-Boc-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B13699333.png)


![3,4-Dimethyl-N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B13699361.png)

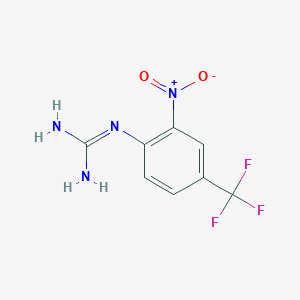
![Methyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylate](/img/structure/B13699365.png)
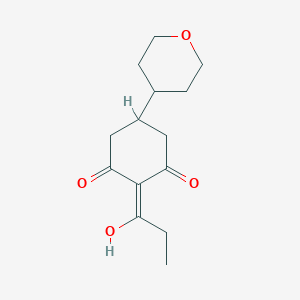
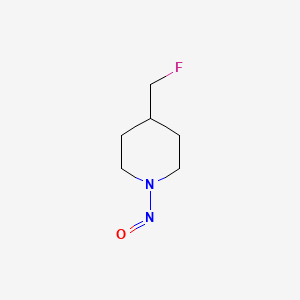
![3-[3-(Cyclohexylmethoxy)phenyl]-3-hydroxypropanenitrile](/img/structure/B13699376.png)
![Pyrrolo[1,2-b]pyridazine](/img/structure/B13699388.png)
![7-Boc-2-methyl-7-azaspiro[3.5]nonan-2-ol](/img/structure/B13699392.png)
